molecular formula C5H5BrN2O2 B1335220 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one CAS No. 4722-76-3

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one

Cat. No. B1335220
CAS RN: 4722-76-3
M. Wt: 205.01 g/mol
InChI Key: BROYZQSAVGDLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.



Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve detailing the compound’s reactivity, including what types of reactions it undergoes and what products it forms.



Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, and spectral data.


Scientific Research Applications

Cationic Dehalogenation

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one undergoes cationic dehalogenation to form corresponding uracils upon heating with hydroxyl-containing compounds. This reaction is a significant chemical transformation in organic synthesis and can be used to modify pyrimidine derivatives for various applications (Gunar, Mikhailopulo, & Zav’yalov, 1968).

Regioselective Displacement Reactions

The compound exhibits interesting reactivity in regioselective displacement reactions. For example, ammonia reacts with 5-bromo-2,4-dichloro-6-methylpyrimidine, a related compound, to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine, demonstrating the potential for creating varied substituted pyrimidines (Doulah et al., 2014).

Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives

4-Amino-5-bromo-2-substituted-aminopyrimidines, closely related to the compound , have been used as precursors in the synthesis of new thiazolo[4,5-d]pyrimidine derivatives. This showcases the compound's utility in heterocyclic chemistry and pharmaceutical synthesis (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Unique Chemical Transformations

The compound is involved in unique chemical reactions, such as one-pot nitrodebromination and methyl bi-functionalization, which demonstrate its versatility in organic synthesis. This kind of reaction is notable for its efficiency and novelty in pyrimidine chemistry (Mousavi, Heravi, & Tajabadi, 2020).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve discussing potential areas for further research or application of the compound.


properties

IUPAC Name

5-bromo-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROYZQSAVGDLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390814
Record name 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one

CAS RN

4722-76-3
Record name 5-Bromo-6-hydroxy-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4722-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.